叔丁基4-溴吲哚啉-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

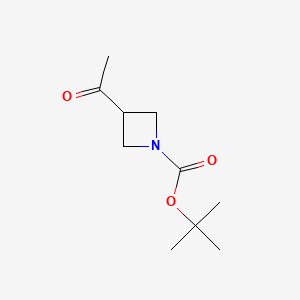

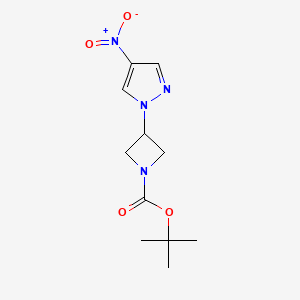

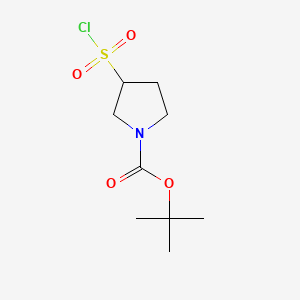

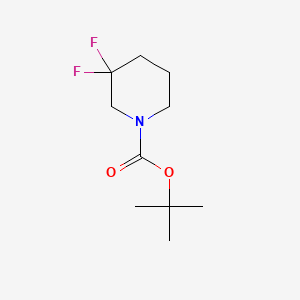

“tert-Butyl 4-bromoindoline-1-carboxylate” is a chemical compound with the molecular formula C13H16BrNO2 . It is used in research and has a CAS number of 885272-46-8 .

Synthesis Analysis

The synthesis of “tert-Butyl 4-bromoindoline-1-carboxylate” involves a mixture of 4-bromoindoline and (Boc)2O in MeCN. The mixture is stirred at room temperature overnight. After evaporation, the residue is dissolved in ethyl acetate, washed with water and brine. The organic layer is concentrated and purified by column chromatography on silica gel to give the product .Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-bromoindoline-1-carboxylate” has been characterized using 1H NMR, 13C NMR, MS, and FT-IR techniques . The molecular structure was optimized using the density functional theory (DFT) at the B3LYP/6-311+G (2d, p) level .Physical And Chemical Properties Analysis

“tert-Butyl 4-bromoindoline-1-carboxylate” has a molecular weight of 298.18 g/mol . It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 3.29, indicating its lipophilicity . It is soluble, with a solubility of 0.0386 mg/ml .科学研究应用

复杂分子的合成: 它用于制备和进行 2-酰胺取代呋喃的 Diels-Alder 反应,这是复杂分子合成中的重要步骤 (Padwa、Brodney 和 Lynch,2003)。

药物开发: 该化合物在不天然氨基酸衍生物的合成中发挥作用,特别是在创建三唑基丙氨酸类似物中,表明其在药物发现和设计中的潜力 (Patil 和 Luzzio,2017)。

化学转化: 它参与阴离子级联再环化,如将吡唑并[5,1-c][1,2,4]三嗪转化为各种三嗪体系,显示出其在化学合成和转化中的效用 (Ivanov,2020)。

肿瘤治疗: 一种衍生物,叔丁基 4-溴-4-甲酰基哌啶-1-羧酸酯,用于治疗肿瘤病毒和合成 CDK9 抑制剂和依鲁替尼,突出了其在肿瘤学中的重要性 (胡等人,2019)。

海洋药物合成: 该化合物参与海洋药物的合成,例如抗肿瘤抗生素四氢异喹啉天然产物的构效关系研究 (李等人,2013)。

胸苷酸合成酶抑制: 它用于合成抑制胸苷酸合成酶的喹唑啉抗叶酸,这在癌症治疗中具有意义 (Pawełczak 等人,1989)。

化学反应和合成: 叔丁基 4-溴吲哚啉-1-羧酸酯衍生物用于各种化学反应,如乙烯基化合物的合成及其进一步转化 (Moskalenko 和 Boev,2014)。

安全和危害

作用机制

Target of Action

Indoline derivatives are generally known to interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .

Mode of Action

N-Boc-4-bromoindoline is a chemically protected form of 4-bromoindoline. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It protects the amine functionality during reaction sequences until it is removed in the final steps. The exact mode of action of N-Boc-4-bromoindoline would depend on the specific biological target it interacts with .

Biochemical Pathways

Indoline derivatives are often involved in a wide range of biological processes, including signal transduction, enzymatic reactions, and cellular metabolism .

Pharmacokinetics

The boc group can generally enhance the lipophilicity of a compound, potentially influencing its absorption and distribution .

Result of Action

Indoline derivatives can have a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, depending on their specific functional groups .

Action Environment

The action, efficacy, and stability of N-Boc-4-bromoindoline can be influenced by various environmental factors, including pH, temperature, and the presence of other biological molecules. The Boc group is stable under a wide range of conditions but can be removed under acidic conditions .

属性

IUPAC Name |

tert-butyl 4-bromo-2,3-dihydroindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-6H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZIJTYKDFFQDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680182 |

Source

|

| Record name | tert-Butyl 4-bromo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885272-46-8 |

Source

|

| Record name | 1,1-Dimethylethyl 4-bromo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-bromo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

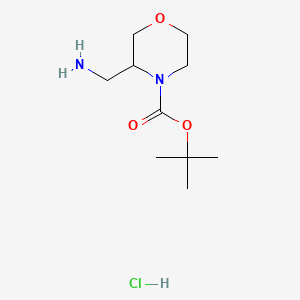

![2-Boc-2,3,3A,4,5,9B-hexahydro-1H-pyrrolo[3,4-C]quinoline](/img/structure/B592230.png)

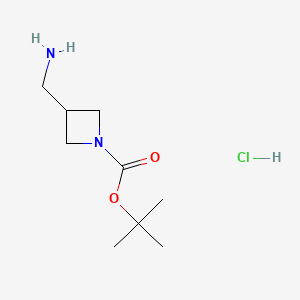

![tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/structure/B592236.png)